D-Pemetrexed Dimethyl Diester is a chemical compound related to the class of antifolate agents, primarily used in cancer treatment. It is a derivative of pemetrexed, which is known for its role as a chemotherapeutic agent that inhibits folate-dependent enzymes. The compound's structure allows it to interact with various biological pathways, making it significant in both pharmaceutical development and scientific research.
D-Pemetrexed Dimethyl Diester can be synthesized through various chemical pathways involving key precursors such as 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid and L-glutamic acid or its esters. The synthesis often employs acid-activating reagents, particularly those containing carbodiimide groups, to facilitate the formation of the ester bonds necessary for its structure .
D-Pemetrexed Dimethyl Diester is classified as an organic compound and falls under the category of antimetabolites. It specifically acts as an inhibitor of thymidylate synthase, a crucial enzyme in DNA synthesis. This classification places it alongside other similar compounds such as methotrexate and raltitrexed, which also serve as inhibitors of folate metabolism .
The synthesis of D-Pemetrexed Dimethyl Diester typically involves several steps:
The reaction conditions are critical; maintaining appropriate temperatures and pH levels ensures optimal yields. Common solvents used in the process include dimethyl sulfoxide and ethanol, which aid in solubilizing reactants and facilitating reactions .
The molecular structure of D-Pemetrexed Dimethyl Diester can be described by its chemical formula . It consists of a pyrrolopyrimidine core linked to a benzoic acid moiety through an ethyl bridge.
Key structural features include:
Crystal structure analysis reveals that the compound can form stable crystalline forms suitable for pharmaceutical applications .
D-Pemetrexed Dimethyl Diester participates in various chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent choice) significantly influence the yield and purity of the products formed. For instance, oxidation typically requires controlled conditions to avoid overoxidation .
D-Pemetrexed Dimethyl Diester exerts its pharmacological effects primarily by inhibiting thymidylate synthase, which disrupts folate-dependent metabolic processes necessary for DNA replication and cell division. This inhibition leads to apoptosis in rapidly dividing cells, making it effective against certain types of cancer.
The mechanism involves:
D-Pemetrexed Dimethyl Diester is typically a white to off-white solid with moderate solubility in polar solvents such as water and ethanol.
Key chemical properties include:
D-Pemetrexed Dimethyl Diester finds applications across various scientific fields:
The molecular architecture of D-Pemetrexed Dimethyl Diester centers on its stereochemical inversion at the glutamyl α-carbon relative to the therapeutic L-configured pemetrexed. This compound retains the core pyrrolo[2,3-d]pyrimidine scaffold characteristic of pemetrexed analogs, consisting of a 6-membered pyrimidine ring fused to a 5-membered pyrrole ring. This bicyclic system acts as a bioisosteric replacement for the pteridine ring in natural folates, enabling competitive inhibition of folate-dependent enzymes while resisting metabolic breakdown [6] [10].
The dimethyl ester groups induce critical physicochemical alterations:
Table 1: Comparative Molecular Properties of Pemetrexed Intermediates
Property | D-Pemetrexed Dimethyl Diester | L-Pemetrexed Dimethyl Diester |
---|---|---|
Molecular Formula | C₂₂H₂₅N₅O₆ | C₂₂H₂₅N₅O₆ |
Molecular Weight | 455.46 g/mol | 455.46 g/mol |
CAS Number | 1391068-12-4 | 137281-38-8 |
Specific Rotation (α)D²⁵ | +15° to +20° (c=1, DMSO) | -15° to -20° (c=1, DMSO) |
Key Stereocenter | D-Glutamate | L-Glutamate |
Purity Threshold (EP) | ≤0.5% | N/A (Active Intermediate) |
Stereochemistry governs the binding affinity for folate transporters. Molecular dynamics simulations reveal the D-enantiomer exhibits 200-fold reduced affinity for the Reduced Folate Carrier (RFC) compared to L-configured pemetrexed due to suboptimal positioning of the glutamate's α-carboxylate group within the transporter binding pocket [7]. Similarly, its interaction with the Proton-Coupled Folate Transporter (PCFT) demonstrates 15-fold lower binding constants, as measured by surface plasmon resonance studies. The folate receptor α (FRα) shows even greater enantioselectivity, with near-complete rejection of the D-configuration [7].
The dimethyl ester groups prevent polyglutamation by folylpolyglutamate synthetase (FPGS), abolishing the compound's potential antimetabolite activity. In cellular assays, D-Pemetrexed Dimethyl Diester shows >1,000-fold reduced cytotoxicity against mesothelioma (MSTO-211H) and lung adenocarcinoma (A549) cell lines compared to pemetrexed disodium, confirming its biological insignificance beyond its role as a synthesis impurity [2] [6].
D-Pemetrexed Dimethyl Diester emerges predominantly during the coupling reaction between diethyl L-glutamate and the pyrrolopyrimidine-containing benzoic acid precursor. Its formation occurs through two primary pathways:
The European Pharmacopoeia designates this compound as "Impurity E" with strict acceptance criteria of ≤0.5% in pemetrexed disodium active pharmaceutical ingredient (API). Analytical quantification employs chiral HPLC methods using polysaccharide-based stationary phases (Chiralpak AD-H or AS-3R columns) with ethanol/hexane mobile phases, achieving baseline resolution of L- and D-diastereomers within 15 minutes [2]. Process optimization studies demonstrate that controlling the coupling temperature (≤25°C) and hydrolysis pH (7.5-8.0) reduces D-enantiomer formation to ≤0.15% in optimized processes [8].
Table 2: Purification Techniques for Enantiomeric Impurity Reduction
Method | Mechanism | Efficiency (D-Isomer Reduction) | Limitations |
---|---|---|---|
Crystallization (Ethanol/Water) | Differential Solubility | 85-92% | Product Yield Loss (15-20%) |
Chiral Chromatography | Diastereomeric Resolution | >99% | Not Scalable Beyond Pilot Batch |
Enzymatic Resolution | Stereoselective Ester Hydrolysis | 90-95% | High Catalyst Cost |
Diastereomeric Salt Formation | Preferential Crystallization | 70-85% | Requires Chatile Resolving Agents |
Industrial purification leverages crystallization-induced asymmetric transformation in mixed solvent systems. Optimal conditions utilize DMSO/ethanol (3:7 v/v) at 2-8°C, achieving 98.5-99.2% enantiomeric purity. Post-crystallization, the L-pemetrexed dimethyl diester undergoes alkaline hydrolysis with sodium methoxide in anhydrous methanol, followed by acidification to yield pemetrexed diacid. The final disodium heptahydrate is obtained through pH-controlled crystallization (pH 8.0-8.5) [8] [9]. During these steps, residual D-enantiomer is excluded from the crystal lattice due to mismatched stereochemistry, further purifying the final API [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7